molecular formula C19H20N6O3S B12151331 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

Cat. No.: B12151331
M. Wt: 412.5 g/mol
InChI Key: BZRMRDLWELEUND-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolylthioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O3S/c1-12(26)21-14-4-5-16(28-3)15(10-14)22-17(27)11-29-19-24-23-18(25(19)2)13-6-8-20-9-7-13/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27)

InChI Key

BZRMRDLWELEUND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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